6-Chloro-4-(methylamino)nicotinaldehyde

Vue d'ensemble

Description

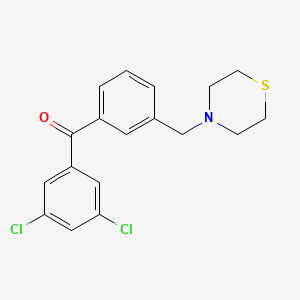

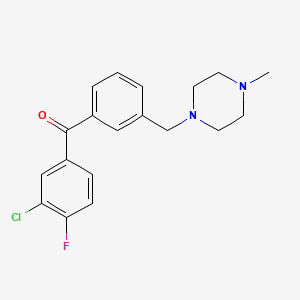

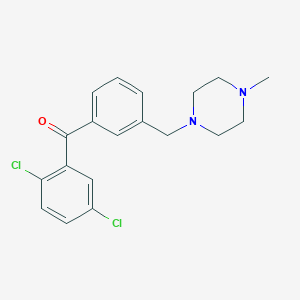

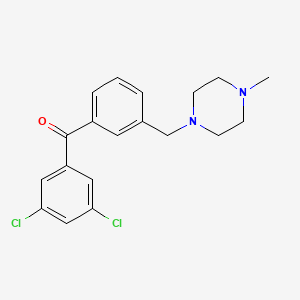

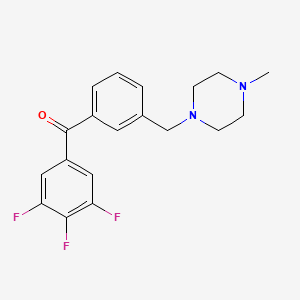

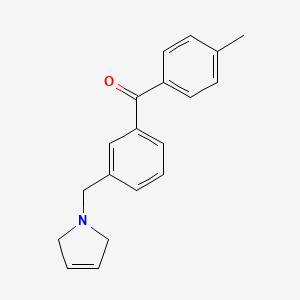

6-Chloro-4-(methylamino)nicotinaldehyde (CMNA) is a chemical compound with a molecular formula of C7H7ClN2O. It has an average mass of 170.596 Da and a monoisotopic mass of 170.024689 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The canonical SMILES representation of the molecule isCNC1=CC(=NC=C1C=O)Cl . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 170.59 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The topological polar surface area is 42 Ų .Applications De Recherche Scientifique

Synthesis of Functionalized Compounds : 6-Chloro-4-(methylamino)nicotinaldehyde is used as a starting material in the synthesis of highly functionalized compounds. For instance, it is employed in the practical synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, which undergoes sequential, site-selective Suzuki–Miyaura cross-coupling reactions to produce 1,6-naphthyridones (Montoir, Tonnerre, Duflos, & Bazin, 2014).

Antiviral Activity : Research has explored the antiviral activity of compounds synthesized from nicotinaldehyde derivatives. A study showed the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile from nicotinaldehyde, which exhibited antiviral activities against HSV1 and HAV (Attaby, Elghandour, Ali, & Ibrahem, 2007).

Synthesis of Anti-infective Agents : this compound is an intermediate in the synthesis of novel anti-infective agents. A notable process involves the trifluoromethylation of an aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system (Mulder et al., 2013).

Tautomerism Studies : The compound has been used in studying ring-chain tautomerism. An example includes the transformation of 4-chloro-5-methylamino-6-acylmethylmercaptopyrimidine into 4-chloro-5-methyl-6-oxy-6-alkyl-dihydropyrimido [4,5-b] [1,4] thiazine, highlighting the role of steric factors in such reactions (Safonova, Sheinker, Nemerjuck, Peresleni, & Syrova, 1971).

Chemical Synthesis and Structure Elucidation : The chemical structure and reactivity of nicotinaldehyde derivatives are of interest in chemical synthesis. This includes the synthesis of various heterocyclic compounds and their subsequent analysis using spectroscopic methods for structure elucidation (Bradlow & Vanderwerf, 1951).

Enzymatic Inhibition Studies : Compounds derived from this compound have been used to study the inhibition of enzymatic activities. For instance, 6-Aminonicotinamide, a derivative, is known to inhibit NADP-dependent oxidoreductases (Köhler, Barrach, & Neubert, 1970).

Pharmacological Applications : Studies have also explored the pharmacological applications of compounds synthesized from this compound, including their potential antileukemic effects (Berger, Catino, & Vietti, 1982).

Analytical Chemistry : In analytical chemistry, derivatives of nicotinaldehyde have been used as internal standards in the quantitation of metabolites, exemplified by the use of 6-chloronicotinamide in a study involving high-performance liquid chromatography (Szafarz, Lomnicka, Sternak, Chłopicki, & Szymura‐Oleksiak, 2010).

Synthesis of Cytokinins : The compound has been used in the synthesis of cytokinins and other related pyrrolo[3,2-d]pyrimidines, showcasing its versatility in creating biologically significant compounds (Gregson & Shaw, 1985).

Propriétés

IUPAC Name |

6-chloro-4-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFYJXMMAXTGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634039 | |

| Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

449811-29-4 | |

| Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

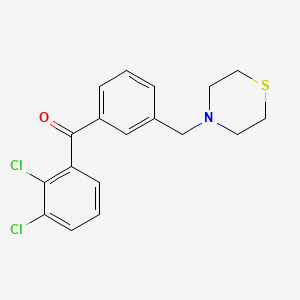

![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)